Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate

Medicinal Chemistry Lead Optimization Property-Based Design

Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1620075-73-1) is a heterocyclic building block featuring a pyrazolo[1,5-a]pyridine core substituted with a primary amine at the 2-position and a methyl ester at the 3-position. With a molecular formula of C9H9N3O2 and a molecular weight of 191.19 g/mol, it is a key intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitor scaffolds and serotonergic agents.

Molecular Formula C9H9N3O2
Molecular Weight 191.19
CAS No. 1620075-73-1
Cat. No. B2788662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate
CAS1620075-73-1
Molecular FormulaC9H9N3O2
Molecular Weight191.19
Structural Identifiers
SMILESCOC(=O)C1=C2C=CC=CN2N=C1N
InChIInChI=1S/C9H9N3O2/c1-14-9(13)7-6-4-2-3-5-12(6)11-8(7)10/h2-5H,1H3,(H2,10,11)
InChIKeyGHCHLECHXDNNAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1620075-73-1): Core Properties and Scientific Standing


Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1620075-73-1) is a heterocyclic building block featuring a pyrazolo[1,5-a]pyridine core substituted with a primary amine at the 2-position and a methyl ester at the 3-position . With a molecular formula of C9H9N3O2 and a molecular weight of 191.19 g/mol, it is a key intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitor scaffolds and serotonergic agents . The compound is commercially available with a standard purity specification of 95% .

Why Generic Pyrazolo[1,5-a]pyridine Substitution Fails: The Critical Role of the 2-Amino-3-Methyl Ester Configuration


Simply selecting any pyrazolo[1,5-a]pyridine building block is insufficient for applications requiring the specific reactivity profile of Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate. The combination of a free primary amine at the 2-position and a methyl ester at the 3-position provides two distinct, orthogonal reactive handles on the core scaffold . This specific substitution pattern is crucial for downstream amidation or ester hydrolysis reactions that are fundamental to generating bioactive carboxamide or carboxylic acid derivatives, distinguishing it from analogs lacking the free amine (e.g., 2-chloro or 2-iodo derivatives) or having a different ester group (e.g., ethyl ester) [1].

Quantitative Differentiation Evidence Guide for Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate


Molecular Weight Advantage Versus Ethyl Ester Analog for Drug Design Efficiency

For lead optimization programs where molecular weight is a critical parameter, this compound offers an advantage over its closest ester analog, ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate. A lower molecular weight can be beneficial for improving ligand efficiency metrics and oral bioavailability potential . The exact mass of the methyl ester is 191.0695 Da, compared to 205.21 Da for the ethyl ester, resulting in a quantifiable reduction of 14.14 Da in the final molecule .

Medicinal Chemistry Lead Optimization Property-Based Design

Differentiated Hydrogen Bonding Capacity Compared to 2-Halogenated Analogs

The free primary amine at the 2-position adds a critical hydrogen bond donor (HBD) not found in halogenated analogs at the same position, which can dramatically change the biological target binding profile. This compound possesses 1 hydrogen bond donor, whereas the 2-chloro and 2-iodo analogs have 0 HBDs [1]. This key difference can enhance solubility and influence pharmacokinetic properties, a factor often cited in the design of potent kinase inhibitors derived from this scaffold [2].

Medicinal Chemistry Kinase Inhibitors ADME-Tox

Verified Commercial Purity and Batch-to-Batch Reproducibility for Reliable Synthesis

The compound is routinely supplied with a minimum purity of 95%, a specification consistent across multiple established vendors and backed by batch-specific quality reports (e.g., NMR, HPLC, GC) . This established supply chain with documented quality control provides a procurement advantage over the free carboxylic acid analog (CAS 1542020-25-6), which is less widely available and often lacks consistent purity specifications from commercial sources .

Chemical Procurement Synthetic Reliability Quality Control

Optimal Procurement Scenarios for Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate in Scientific R&D


Synthesis of Kinase-Focused Compound Libraries

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in kinase inhibitor design [1]. This specific compound is the ideal starting point for generating focused libraries targeting kinases (e.g., PI3K, RET, p38) due to its 2-amino-3-methyl ester pattern. The free amine serves as a synthetic handle for amide bond formation to explore vector diversity, while the ester can be hydrolyzed to a carboxylic acid for additional SAR exploration. Its lower molecular weight (191.19 Da) compared to ethyl ester analogs supports favorable lead-like property profiles from the outset of a library program .

Development of CNS-Penetrant Candidates via Amidation

As documented in pharmaceutical research, the amino substituent of this compound enables amidation reactions to create bioactive amides, a key transformation for generating serotonergic antidepressant agents . The compound's single hydrogen bond donor and low molecular weight are favorable parameters for CNS drug design, making it a strategically preferred intermediate over its 2-chloro or 2-iodo counterparts for programs targeting neurological disorders where permeability is critical .

Agrochemical Lead Generation through Coupling Reactions

This building block is highlighted for its application in the synthesis of agrochemicals with fungicidal activities through coupling reactions . For an agrochemical discovery campaign, the orthogonal reactivity of the amine and ester groups allows for rapid generation of diverse compound arrays. The reliable 95% purity ensures consistent results in parallel synthesis, reducing time lost to troubleshooting impure starting materials .

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